molecular formula C8H5BrN2 B1442574 8-Bromo-1,7-naphthyridine CAS No. 63845-72-7

8-Bromo-1,7-naphthyridine

Cat. No.: B1442574
CAS No.: 63845-72-7
M. Wt: 209.04 g/mol
InChI Key: ZMRBFCVWSDKLLT-UHFFFAOYSA-N
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Description

8-Bromo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 8th position of the naphthyridine ring enhances its reactivity and potential for various chemical transformations.

Biochemical Analysis

Biochemical Properties

8-Bromo-1,7-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase (InhA), which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis . The inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to the potential use of this compound as an anti-tubercular agent. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling proteins, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of various genes. In terms of cellular metabolism, this compound has been found to interfere with metabolic pathways, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of enoyl-ACP reductase (InhA), inhibiting its activity and thereby disrupting fatty acid biosynthesis . This binding interaction is facilitated by the bromine atom at the 8th position, which enhances the compound’s affinity for the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate. Studies have shown that this compound remains stable under inert atmosphere at temperatures between 2-8°C . Over time, the compound’s effects on cellular function may also change, with long-term exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with off-target proteins and enzymes, leading to cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid biosynthesis. This compound interacts with enzymes such as enoyl-ACP reductase (InhA), inhibiting its activity and thereby disrupting the biosynthesis of fatty acids . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be highly permeable across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound has been observed to localize to specific compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . The localization of this compound to these compartments is facilitated by targeting signals that direct the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,7-naphthyridine can be achieved through several methods. One common approach involves the bromination of 1,7-naphthyridine. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or under mild heating conditions to yield this compound in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 8-azido-1,7-naphthyridine, 8-thio-1,7-naphthyridine, or 8-alkoxy-1,7-naphthyridine can be formed.

    Coupling Products: Products with new carbon-carbon bonds, such as 8-aryl-1,7-naphthyridine or 8-vinyl-1,7-naphthyridine.

    Reduction Products: 1,7-naphthyridine without the bromine atom.

Scientific Research Applications

8-Bromo-1,7-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8. It has similar biological activities but different reactivity due to the position of the nitrogen atoms.

    1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.

    1,5-Naphthyridine: Features nitrogen atoms at positions 1 and 5.

Uniqueness of 8-Bromo-1,7-naphthyridine

This compound is unique due to the presence of the bromine atom at the 8th position, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.

Properties

IUPAC Name

8-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRBFCVWSDKLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718198
Record name 8-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63845-72-7
Record name 8-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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